4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole
Description
4-Bromo-5-methylbenzo[c][1,2,5]thiadiazole is a heterocyclic compound featuring a benzothiadiazole core substituted with a bromine atom at position 4 and a methyl group at position 3. The benzothiadiazole scaffold is renowned for its electron-deficient nature, making it valuable in materials science, pharmaceuticals, and organic synthesis. The bromine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki or Stille couplings), while the methyl group provides steric and electronic modulation.
Properties
IUPAC Name |
4-bromo-5-methyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKNQPXDNRZEPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301277845 | |
| Record name | 4-Bromo-5-methyl-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301277845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2255-81-4 | |
| Record name | 4-Bromo-5-methyl-2,1,3-benzothiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2255-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-methyl-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301277845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole typically involves the bromination of 5-Methylbenzo[c][1,2,5]thiadiazole. One common method involves the reaction of 4-bromobenzene-1,2-diamine with sulfur and a suitable oxidizing agent to form the benzothiadiazole core, followed by methylation at the 5-position . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of 4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzothiadiazole, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its favorable electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial activities.
Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole varies depending on its application:
In Organic Electronics: The compound acts as an electron acceptor or donor, facilitating charge transport in devices like OLEDs and OPVs.
In Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
The electronic and physical properties of benzothiadiazole derivatives are heavily influenced by substituent type, position, and number. Below is a comparative analysis of key analogues:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The methyl group in 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole donates electrons inductively, slightly offsetting the electron-deficient nature of the benzothiadiazole core. In contrast, fluorine (in 4,7-dibromo-5,6-difluoro derivative) and nitro groups (e.g., ) enhance electron deficiency, improving charge transport in polymers .
- Reactivity : Bromine at C4 in the target compound facilitates cross-coupling, similar to 5-bromo-2,1,3-benzothiadiazole (). However, the methyl group may reduce solubility in polar solvents compared to halogen-only analogues .
Biological Activity
4-Bromo-5-methylbenzo[c][1,2,5]thiadiazole is a compound of increasing interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the current understanding of its biological activity, including cytotoxic properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
4-Bromo-5-methylbenzo[c][1,2,5]thiadiazole belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The presence of bromine and methyl groups in the structure enhances its reactivity and potential interactions with biological targets.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic properties of 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole against various cancer cell lines. The following table summarizes key findings from relevant research.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 1.78 | Induces apoptosis via mitochondrial pathways |
| MCF-7 (Breast Cancer) | 120 - 160 | Cell cycle arrest and apoptosis induction |
| K562 (Leukemia) | 7.4 | Inhibition of Abl protein kinase |
The compound has demonstrated significant antiproliferative activity against A549 lung carcinoma cells with an IC50 value as low as 1.78 µM . Notably, it exhibits selectivity for cancer cells over normal cell lines, indicating a promising therapeutic index.
The mechanism of action for 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole involves multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by disrupting mitochondrial membrane potential and promoting DNA fragmentation .
- Targeting Protein Kinases : It selectively inhibits Abl protein kinase activity in K562 cells, which is crucial for the survival of certain leukemia cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- The bromine atom plays a significant role in enhancing cytotoxicity by facilitating interactions with target proteins.
- The methyl group at position 5 contributes to increased electron density on the aromatic ring, enhancing its reactivity towards nucleophilic attack .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole in vitro:
- Study on A549 Cells : This study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through activation of caspases .
- Breast Cancer Models : In MCF-7 models, the compound showed moderate antiproliferative effects with IC50 values ranging from 120 to 160 µM. This suggests potential utility in breast cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via bromination of 5-methylbenzo[c][1,2,5]thiadiazole. Two primary methods are documented:
- One-Pot Bromination : Reacting the parent compound with bromine in acetic acid under reflux (70–80°C) for 6–8 hours yields ~60–75% product. Excess bromine (>1.2 eq) minimizes byproducts like dibrominated analogs .
- Directed Bromination : Using N-bromosuccinimide (NBS) in DMF at 0–5°C improves regioselectivity for the 4-position, achieving yields of ~85% .
- Key Considerations : Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 4:1) to avoid over-bromination.
Q. How is 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole characterized to confirm structural integrity?
- Methodological Answer : Use a combination of:
- 1H NMR : The methyl group at C5 appears as a singlet at δ 2.4–2.6 ppm, while aromatic protons resonate as doublets (J = 8–9 Hz) between δ 7.8–8.2 ppm .
- Mass Spectrometry : The molecular ion peak [M+H]+ is observed at m/z 215.068 (C₇H₅BrN₂S) .
- Elemental Analysis : Confirm Br content (~37.2%) to rule out incomplete bromination .
Q. What are the key chemical properties influencing its reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at C4 acts as a strong leaving group, while the electron-deficient thiadiazole ring enhances electrophilicity. Key properties:
- Electrophilicity Index : 3.5× higher than non-brominated analogs, facilitating Suzuki-Miyaura coupling (e.g., with phenylboronic acid, 80°C, Pd(PPh₃)₄ catalyst) .
- Solubility : Limited in polar solvents (e.g., water) but soluble in DMF or THF, requiring anhydrous conditions for reactions .
Advanced Research Questions
Q. How does the bromine substituent affect reaction kinetics in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : Comparative studies show that the bromine atom accelerates NAS rates by 3.5× vs. non-brominated analogs. For example:
- Amine Substitution : Reacting with piperidine in DMF at 100°C achieves >90% conversion in 2 hours vs. 7 hours for the non-brominated compound .
- Mechanistic Insight : DFT calculations reveal reduced activation energy (ΔG‡ = 18.2 kcal/mol vs. 24.5 kcal/mol) due to enhanced electrophilicity at C4 .
- Table 1 : Reactivity Trends in NAS Reactions
| Substrate | Relative Rate (k) | Byproduct Formation (%) |
|---|---|---|
| 4-Bromo-5-methyl analog | 3.5× | <5% (hydrolysis) |
| Non-brominated analog | 1× | 15% (dimerization) |
Q. What stability challenges arise during storage or high-temperature reactions, and how are they addressed?
- Methodological Answer : Stability issues include:
- Hydrolysis : Prolonged exposure to moisture generates 5-methylbenzo[c][1,2,5]thiadiazol-4-ol. Mitigate by storing under argon at –20°C .
- Thermal Dimerization : At >120°C, dimerization occurs (e.g., during prolonged reflux). Use microwave-assisted synthesis (50 W, 80°C, 30 min) to reduce side reactions .
Q. How can researchers design assays to evaluate its kinase inhibition potential?
- Methodological Answer :
- Target Selection : Prioritize kinases with cysteine-rich active sites (e.g., EGFR, JAK2) due to thiadiazole’s sulfur-mediated binding .
- Assay Protocol :
In Vitro Kinase Assay : Incubate compound (0.1–10 µM) with recombinant kinase, ATP, and substrate (e.g., poly-Glu-Tyr).
Detection : Use ADP-Glo™ Kit to quantify residual ATP. IC₅₀ values <1 µM indicate high potency .
- Controls : Include staurosporine (broad-spectrum inhibitor) and vehicle (DMSO) to validate assay conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
